Ethyl 2-oxobutanoate

Overview

Description

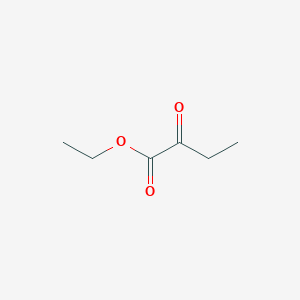

Ethyl 2-oxobutanoate, also known as ethyl 2-ketobutyrate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant odor and is commonly used as an intermediate in organic synthesis. This compound is an ester derived from 2-oxobutanoic acid and ethanol.

Mechanism of Action

Target of Action

Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : this compound, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .

Result of Action

It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxobutanoate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme branched-chain aminotransferase 6 (BCAT6), which transaminates Val, Leu, Ile, and Met . The nature of these interactions is primarily through the formation of covalent bonds during the enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in enzymatic reactions. It acts as a substrate for enzymes like BCAT6, undergoing transamination reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the valine, leucine, and isoleucine degradation pathway . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxobutanoate can be synthesized through the esterification of 2-oxobutanoic acid with ethanol in the presence of an acid catalyst. Another common method involves the alkylation of ethyl acetoacetate with ethyl iodide under basic conditions, followed by decarboxylation.

Industrial Production Methods: In industrial settings, this compound is typically produced via the esterification process, where 2-oxobutanoic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then distilled to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxobutanoic acid.

Reduction: It can be reduced to form ethyl 2-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products Formed:

Oxidation: 2-oxobutanoic acid.

Reduction: Ethyl 2-hydroxybutanoate.

Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Ethyl 2-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the biosynthesis of amino acids and other biologically active molecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of flavors, fragrances, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 2-oxobutanoate can be compared with other similar compounds, such as:

Ethyl acetoacetate (ethyl 3-oxobutanoate): Both compounds are esters and share similar reactivity, but ethyl acetoacetate has an additional keto group, making it more reactive in certain reactions.

Ethyl 2-oxopropanoate: This compound is structurally similar but has one less carbon atom, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 2-oxobutanoate, also known as ethyl 2-ketobutyrate, is a compound with significant biological activity and applications in various scientific fields. This article explores its biological mechanisms, interactions with enzymes, and potential therapeutic uses, supported by research findings and data tables.

- Chemical Formula : C6H10O3

- Molecular Weight : 130.14 g/mol

- CAS Number : 15933-07-0

This compound primarily interacts with specific enzymes, influencing various metabolic pathways:

-

Target Enzymes :

- 1-Aminocyclopropane-1-Carboxylate Deaminase in Pseudomonas species.

- Methylmalonyl-CoA Carboxyltransferase in Propionibacterium freudenreichii.

-

Biochemical Pathways :

- Involved in the metabolism of glycine, serine, propanoate, and methionine.

- Associated with conditions like Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, showcasing minimal inhibitory concentrations (MIC) as follows:

| Bacteria | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumoniae | 0.109 |

These findings indicate its potential as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Cytotoxicity and Anthelmintic Activity

The compound has also been evaluated for cytotoxic effects and anthelmintic activity:

- Cytotoxicity : The lethal concentration (LC50) values ranged from 280 to 765 µg/ml against various cell lines, indicating moderate cytotoxic effects compared to standard drugs like etoposide (LC50 = 9.8 µg/ml) .

- Anthelmintic Activity : this compound showed promising results in studies involving nematodes, outperforming standard treatments like albendazole in terms of effectiveness at certain concentrations .

Case Studies and Research Findings

A comprehensive analysis of this compound's biological activity includes several notable studies:

- Biocatalysis Research : The compound serves as a substrate for stereoselective reduction reactions using biocatalysts, making it valuable in pharmaceutical synthesis .

- Metabolic Studies : Investigations into its role in amino acid biosynthesis have highlighted its importance in metabolic engineering and synthetic biology applications .

- Toxicological Evaluations : this compound has been assessed for safety and toxicity in various biological systems, with findings suggesting it may cause skin and eye irritation .

Properties

IUPAC Name |

ethyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKCEHATXBFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166639 | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15933-07-0 | |

| Record name | Ethyl 2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?

A: this compound is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].

Q2: Which organisms have shown promising biocatalytic activity towards this compound?

A2: Several studies have identified promising biocatalysts for the stereoselective reduction of this compound. These include:

- Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards this compound, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].

- Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of this compound to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].

- Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of this compound to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].

Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of this compound?

A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.